molecular formula C15H18BrFN2OS B2842424 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide CAS No. 2034614-88-3

2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide

Cat. No.: B2842424
CAS No.: 2034614-88-3
M. Wt: 373.28
InChI Key: FXKCFTAVCRCHHA-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide is a synthetic heterocyclic compound featuring a thiazolidine core substituted with a 3-bromo-4-fluorophenyl group at position 2 and an N-cyclopentyl carboxamide at position 2. This compound was developed as part of a structure-activity relationship (SAR) study targeting N-type calcium channel blockers . Its design originated from optimizing "hit" structures such as 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one and related analogues. The bromo and fluoro substituents on the phenyl ring, combined with the cyclopentyl carboxamide moiety, were found to enhance binding affinity and selectivity in preclinical studies .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-N-cyclopentyl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrFN2OS/c16-12-9-10(5-6-13(12)17)14-19(7-8-21-14)15(20)18-11-3-1-2-4-11/h5-6,9,11,14H,1-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKCFTAVCRCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCSC2C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced via a substitution reaction, where a suitable precursor such as a bromo-fluorobenzene derivative reacts with the thiazolidine intermediate.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a fluorophenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Fluorophenyl derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Analysis of Structural Modifications and Activity

Thiazolidine vs. Thiazolidinone Cores

The target compound’s thiazolidine core (saturated 5-membered ring) contrasts with thiazolidinone analogues (containing a ketone at C4). Saturation of the thiazolidine ring may reduce metabolic oxidation, enhancing stability compared to thiazolidinones . However, thiazolidinones like the 3-(2-pyridin-2-ylethyl) derivative show moderate calcium channel inhibition, suggesting the ketone group may aid in hydrogen bonding with target receptors .

Halogen Substitution Patterns
  • 3-Bromo-4-fluorophenyl (target compound) : The meta-bromo and para-fluoro substituents likely enhance hydrophobic interactions and electron-withdrawing effects, optimizing receptor binding .
Carboxamide Side Chains
Comparison with Dihydropyridine Derivatives ()

The dihydropyridine-based compound in features a 1,4-dihydropyridine core with a thioether-linked 4-bromophenyl group. While dihydropyridines are classical L-type calcium channel blockers (e.g., nifedipine), the thiazolidine derivatives in target N-type channels, indicating divergent therapeutic applications (neuropathic pain vs. hypertension) .

Biological Activity

2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

  • Molecular Formula : C13H14BrF N2O S
  • IUPAC Name : 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to influence insulin sensitivity and glucose metabolism, making it a candidate for diabetes-related research.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to glucose metabolism.
  • Receptor Modulation : It may act as a modulator for receptors involved in inflammatory responses.

Antidiabetic Properties

Research indicates that compounds with thiazolidine structures exhibit antidiabetic properties by enhancing insulin sensitivity. This effect can be attributed to the modulation of PPAR (Peroxisome Proliferator-Activated Receptors) pathways, which are critical in glucose homeostasis.

Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly against certain types of tumors. The presence of the bromine and fluorine substituents may enhance the compound's ability to penetrate cellular membranes and interact with DNA or RNA synthesis pathways.

Case Studies

  • Antidiabetic Study :
    • Objective : To assess the effects of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide on insulin sensitivity.
    • Methodology : Diabetic rat models were treated with varying doses of the compound.
    • Results : Significant reduction in blood glucose levels was observed, indicating enhanced insulin sensitivity.
    • : The compound shows promise as a therapeutic agent for managing diabetes.
  • Anticancer Research :
    • Objective : To evaluate the cytotoxic effects against breast cancer cell lines.
    • Methodology : MTT assays were performed on MCF-7 cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
    • : Further investigation into its mechanism could lead to new cancer therapies.

Data Tables

Biological ActivityEffect ObservedReference
AntidiabeticReduced blood glucose levels
AnticancerCytotoxicity in MCF-7 cells

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